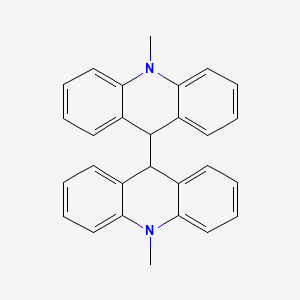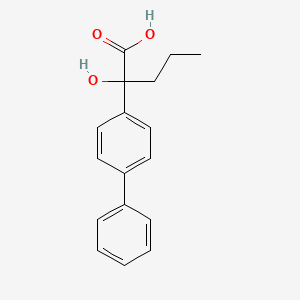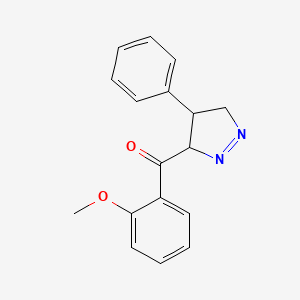
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability. The reaction conditions are generally mild, requiring simple operation without the need for metal catalysts or harsh acids/bases .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as fluorescent probes and photoluminescent materials
作用机制
The mechanism of action of (2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
相似化合物的比较
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but contains a triazole ring instead of a pyrazole ring.
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one: Another pyrazole derivative with different substituents.
Uniqueness
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
6631-14-7 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)-(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-13(15)17(20)16-14(11-18-19-16)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 |
InChI 键 |
SOYHDQVEQSQQGT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)C2C(CN=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



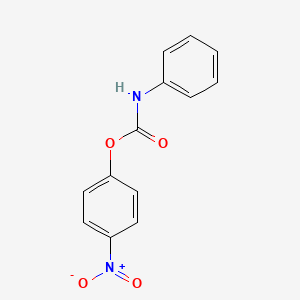
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
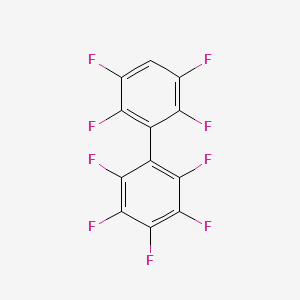
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
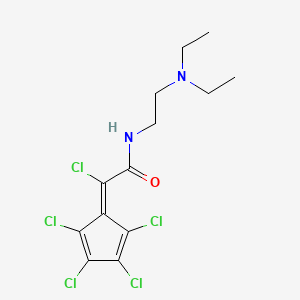
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)

![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
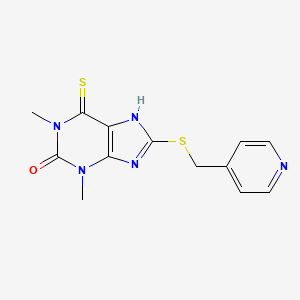
![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)
